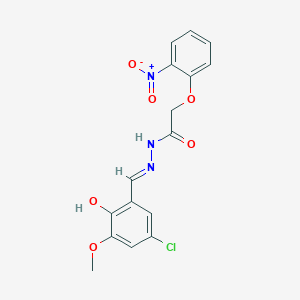
N-(3,5-dimethoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)ethanesulfonamide, also known as DOET, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2C-E, which is a psychedelic drug. DOET has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)ethanesulfonamide acts as a potent serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3,5-dimethoxyphenyl)ethanesulfonamide can modulate these processes, leading to altered states of consciousness and visual hallucinations.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)ethanesulfonamide has been found to induce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, and body temperature. It has also been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)ethanesulfonamide has several advantages for use in scientific research. It is a potent and selective serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin in the brain. It is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, N-(3,5-dimethoxyphenyl)ethanesulfonamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)ethanesulfonamide. One area of interest is its potential use in the treatment of depression and anxiety. By acting as a serotonin receptor agonist, N-(3,5-dimethoxyphenyl)ethanesulfonamide may be able to modulate mood and alleviate symptoms of these disorders. Another area of interest is its effects on the visual system. Further research could help to elucidate the neural mechanisms underlying visual hallucinations induced by N-(3,5-dimethoxyphenyl)ethanesulfonamide. Additionally, there is potential for N-(3,5-dimethoxyphenyl)ethanesulfonamide to be used as a tool for studying the role of serotonin in the brain, as well as for developing new treatments for psychiatric disorders.
Synthesemethoden
N-(3,5-dimethoxyphenyl)ethanesulfonamide can be synthesized by reacting 3,5-dimethoxyphenylacetic acid with thionyl chloride to form 3,5-dimethoxyphenylacetyl chloride. This intermediate is then reacted with ethanesulfonamide to produce N-(3,5-dimethoxyphenyl)ethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)ethanesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a potent serotonin receptor agonist, which may have implications for the treatment of depression and anxiety. N-(3,5-dimethoxyphenyl)ethanesulfonamide has also been studied for its effects on the visual system, as it has been found to induce visual hallucinations in humans.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-4-16(12,13)11-8-5-9(14-2)7-10(6-8)15-3/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAONAOMTGHRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)

![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)
![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)
![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)
